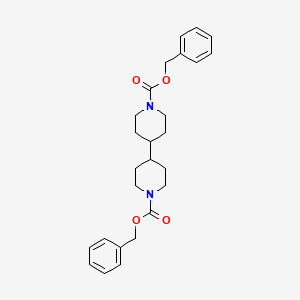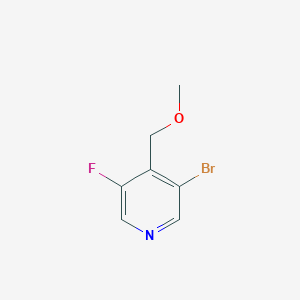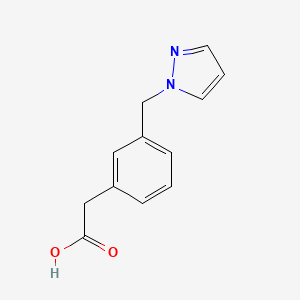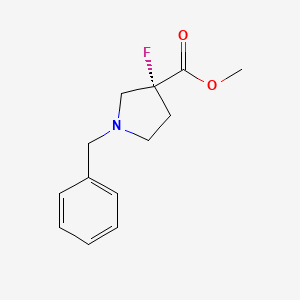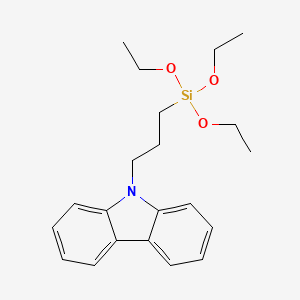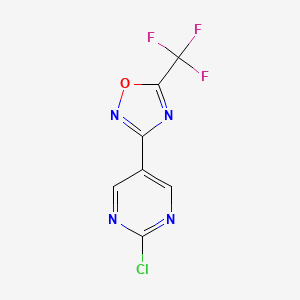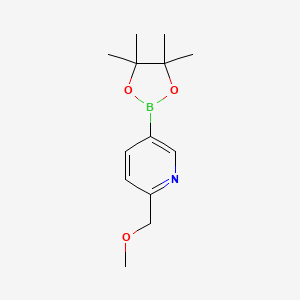
2-Methoxymethylpyridine-5-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxymethylpyridine-5-boronic acid pinacol ester is a chemical compound with the molecular formula C12H18BNO3 . It is used in the design and synthesis of oxazolidinone antibacterial agents and in the synthesis of [3,2-b]pyridines .
Synthesis Analysis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a methoxy group at the 2-position and a boronic acid pinacol ester group at the 5-position . The average mass of the molecule is 235.087 Da and the monoisotopic mass is 235.137970 Da .Chemical Reactions Analysis
Pinacol boronic esters, such as this compound, are used in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters has also been reported, which allows for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point of 47-51 °C (lit.) . Its empirical formula is C12H18BNO3 and it has a molecular weight of 235.09 .Wirkmechanismus
Target of Action
The compound, also known as 2-Methoxymethylpyridine-5-boronic acid pinacol ester or MFCD18733414, is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are likely to be various organic substrates in these reactions.
Mode of Action
The compound acts as a reagent in the Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester compound forms a complex with a palladium catalyst. This complex then undergoes transmetalation, where the boronic ester group is transferred to the palladium catalyst. This is followed by a reductive elimination step, which forms a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key pathway in which this compound is involved. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of this compound as a reagent can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of a suitable catalyst (typically palladium), and the presence of a base . The compound is generally used under inert atmosphere and stored in freezer, under -20C for optimal stability .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-7-11(9-16-5)15-8-10/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPWCHJJNLXTIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![t-Butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B6358038.png)
![4-Methyl-2-[4-(4-pyridin-2-yl-piperazin-1-yl)-butyl]-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6358045.png)
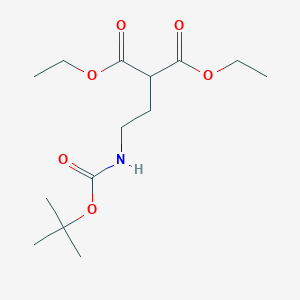
![6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B6358052.png)

